molecular formula C15H14F3NO4 B2519042 N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide CAS No. 1396870-48-6

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2519042
CAS No.: 1396870-48-6
M. Wt: 329.275
InChI Key: VPKGFUQPAKDILB-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide is a compound that belongs to the class of organic compounds known as benzamides. This compound features a furan ring, a hydroxypropyl group, and a trifluoromethoxy group attached to a benzamide core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the furan-2-yl-2-hydroxypropyl intermediate. This intermediate can be synthesized through the reaction of furan-2-carbaldehyde with a suitable hydroxypropylating agent under controlled conditions. The resulting intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield carboxylic acids, while reduction of the furan ring can produce tetrahydrofuran derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and trifluoromethoxy group can form hydrogen bonds and hydrophobic interactions with the target, leading to modulation of its activity. The hydroxypropyl group can also participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furan-2-yl-1-((tetrahydro-furan-2-ylmethyl)-carbamoyl)-vinyl)-benzamide
  • N-(2-furan-2-yl-1-((furan-2-ylmethyl)-carbamoyl)-vinyl)-benzamide
  • N-(2-furan-2-yl-1-isopropylcarbamoyl-vinyl)-benzamide

Uniqueness

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to specific biological targets compared to similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO4/c1-14(21,12-3-2-8-22-12)9-19-13(20)10-4-6-11(7-5-10)23-15(16,17)18/h2-8,21H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKGFUQPAKDILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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